molecular formula C8H9BrO B1527726 (2-Bromo-4-methylphenyl)methanol CAS No. 824-53-3

(2-Bromo-4-methylphenyl)methanol

Cat. No.: B1527726
CAS No.: 824-53-3
M. Wt: 201.06 g/mol
InChI Key: RAJNCYHWPIQECA-UHFFFAOYSA-N
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Description

“(2-Bromo-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9BrO . It is also known as “4-Bromo-2-methylphenol” and has a molecular weight of 201.06 . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a methyl group, and a methanol group . The InChI code for this compound is 1S/C8H9BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.06 . Other physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the search results.

Scientific Research Applications

1. Reactions and Synthesis

  • Reactions with Triphenylphosphine : β-Bromo-β-nitrostyrenes react with triphenylphosphine in methanol, leading to novel rearranged benzylideneaminomethylphosphonium salts. This reaction demonstrates the utility of bromophenols in complex organic synthesis (Devlin & Walker, 1974).
  • Antibacterial Compounds from Marine Algae : Bromophenols isolated from the marine alga Rhodomela confervoides showed antibacterial properties, highlighting the potential biomedical applications of similar compounds (Xu et al., 2003).
  • Synthesis Improvement : An improved synthesis method using methyl phenylsulfinate, which involves bromophenols, is described for creating α,β-unsaturated ketones, nitriles, and lactams (Resek & Meyers, 1995).

2. Chemical Dynamics and Kinetics

  • Hammett Relationship Application : Studies on the debromination reactions of bromophenols in methanol, showing the applicability of the Hammett relationship in understanding reaction kinetics (Spinelli, Consiglio, & Corrao, 1972).

3. Biological and Environmental Impact

  • Impact on Lipid Dynamics : Research indicating that methanol affects lipid dynamics, pertinent to studies involving transmembrane proteins and synthetic membranes. This has implications for the use of bromophenols in biological studies (Nguyen et al., 2019).

4. Catalysis and Industrial Chemistry

  • N-Methylation of Amines and Transfer Hydrogenation : RuCl3-catalyzed N-methylation of amines using methanol as a source, demonstrating the industrial and synthetic chemistry applications of bromophenols (Sarki et al., 2021).

5. Methanol as a Chemical Resource

  • Methanol in Biodiesel Production : Utilizing methanol in the production of biodiesel, highlighting its role in renewable energy technologies (Lin et al., 2013).

6. Methanol in Biological Systems

  • Engineering E. coli for Methanol Conversion : This research explores the use of methanol for producing chemicals and fuels in engineered E. coli, showing the biotechnological potential of methanol-related compounds (Whitaker et al., 2017).

Safety and Hazards

“(2-Bromo-4-methylphenyl)methanol” should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing. In case of contact, immediate medical attention is required .

Properties

IUPAC Name

(2-bromo-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNCYHWPIQECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728972
Record name (2-Bromo-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-53-3
Record name 2-Bromo-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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